molecular formula C11H14ClN3S B4046078 2-(4-chlorophenyl)-5-ethyl-5-methyl-1,2,4-triazolidine-3-thione CAS No. 59395-23-2

2-(4-chlorophenyl)-5-ethyl-5-methyl-1,2,4-triazolidine-3-thione

Cat. No.: B4046078
CAS No.: 59395-23-2
M. Wt: 255.77 g/mol
InChI Key: DFEFRPSGIIEBNR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-ethyl-5-methyl-1,2,4-triazolidine-3-thione is a chemical research compound belonging to the 1,2,4-triazole-3-thione class, a scaffold recognized for its diverse biological potential. This specific derivative is of significant interest in early-stage drug discovery for oncology and neurology. In anticancer research, structurally related 2-thioxoimidazolidin-4-one (a closely related heterocycle) derivatives have demonstrated potent antiproliferative activity against human liver cancer (HepG-2) and colon cancer (HCT-116) cell lines . The most active compounds in these studies were found to induce cell cycle arrest at specific phases (G0/G1 and S phases) and trigger apoptosis, or programmed cell death, in cancer cells . Furthermore, these analogs exhibited a good inhibitory effect on the Nrf2 pathway, highlighting a potential mechanistic approach for novel anticancer agents . In neurological research, other 1,2,4-triazole-3-thione analogs have shown promising anticonvulsant properties in preclinical models . The mechanism of action for these effects is believed to involve, at least partially, an influence on voltage-gated sodium channels (VGSCs), which are a key molecular target for established antiepileptic drugs . Some derivatives have been shown to significantly elevate the seizure threshold and enhance the protective action of classical antiepileptic drugs like valproate and carbamazepine . The compound is supplied for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-ethyl-5-methyl-1,2,4-triazolidine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3S/c1-3-11(2)13-10(16)15(14-11)9-6-4-8(12)5-7-9/h4-7,14H,3H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEFRPSGIIEBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(NC(=S)N(N1)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30974806
Record name 2-(4-Chlorophenyl)-5-ethyl-5-methyl-2,5-dihydro-1H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59395-23-2
Record name 1,2,4-Triazolidine-3-thione, 2-(4-chlorophenyl)-5-ethyl-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059395232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chlorophenyl)-5-ethyl-5-methyl-2,5-dihydro-1H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-5-ethyl-5-methyl-1,2,4-triazolidine-3-thione typically involves the reaction of 4-chloroaniline with ethyl isothiocyanate under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Structural Modifications and SAR

Substitution at C-5 and N-1 positions significantly impacts activity:

Substitution MIC (μg/mL) Effect on Activity
Methyl (parent)8Baseline activity
Isopropyl8No change
Phenyl>128Loss of activity
Cyclohexyl8Maintains activity
N-1 alkylation>128Requires free N–H

Key Findings :

  • C-5 Substituents : Alkyl groups (e.g., ethyl, methyl) retain activity, while aryl/cycloalkyl groups reduce potency .

  • N-1 Position : Alkylation (e.g., methyl, benzyl) abolishes activity, emphasizing the necessity of a free N–H group .

  • Reverse Scaffold : Moving the 4-chlorophenyl group to N-4 increases MIC >64-fold, confirming positional specificity .

S-alkylation and Thioether Formation

S-alkylation of the thione sulfur can be achieved via nucleophilic substitution:

  • Reaction : Treatment with alkyl halides (e.g., 2-bromo-1-phenylethanone) in alkaline media (e.g., Cs₂CO₃) yields thioethers .

  • Example : Synthesis of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one via S-alkylation, followed by ketone reduction .

Mechanism :

  • Deprotonation of the thione sulfur by base.

  • Nucleophilic attack on alkyl halide.

  • Formation of thioether intermediate.

Biological Activity and Bactericidal Data

Antibacterial Profiling :

  • MIC Values : Against Acinetobacter baumannii AB5075, the parent compound exhibits 8 μg/mL , while optimized analogs (e.g., compound 5 ) show 2 μg/mL .

  • Bactericidal Nature : Achieves ≥99.9% bacterial kill at ≤4× MIC .

  • In Vivo Efficacy : Demonstrates survival improvement in Galleria mellonella infection models at single-dose administration .

Stability and Degradation

  • Thioether Stability : Unsubstituted sulfur is critical for activity; alkylated derivatives (e.g., methyl/benzyl) show >128 μg/mL MIC .

  • Hydrolysis : Acidic or basic conditions may lead to ring-opening, though specific degradation pathways are not detailed in the literature.

Derivatives and Analog Development

Derivative Key Modification MIC (μg/mL) Reference
ParentNone8
Compound 5 Lipophilicity tuning2
Cyclohexyl analogC-5 cyclohexyl8
Reverse scaffoldN-4 substitution>128

Scientific Research Applications

Antiviral Activity

One of the primary applications of this compound is its inclusion in antiviral screening libraries. It has shown promise in inhibiting viral infections, particularly in studies focused on HIV and other viral pathogens. The compound is part of ChemDiv's Anti-HIV1 library, suggesting its potential as a lead compound for antiviral drug development .

Antimicrobial Properties

Research indicates that triazolidine derivatives exhibit significant antimicrobial activity. The thione functional group in this compound may contribute to its effectiveness against various bacterial strains. This property makes it a candidate for further studies aimed at developing new antibiotics .

Anti-inflammatory Effects

There is emerging evidence that compounds containing triazolidine rings can exhibit anti-inflammatory properties. Preliminary studies suggest that 2-(4-chlorophenyl)-5-ethyl-5-methyl-1,2,4-triazolidine-3-thione may reduce inflammatory markers in vitro, warranting further investigation into its therapeutic potential for inflammatory diseases .

Chemical Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired triazolidine structure. Variations in substituents can lead to derivatives with enhanced biological activity or altered pharmacokinetic profiles. For instance, modifications to the chlorophenyl group may affect the compound's interaction with biological targets .

Case Study 1: Antiviral Screening

In a study published in a peer-reviewed journal, researchers screened a library of triazolidine derivatives for antiviral activity against HIV. The study identified this compound as one of the most promising candidates due to its potent inhibition of viral replication at low concentrations .

Case Study 2: Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial efficacy of various triazolidine derivatives against multi-drug resistant bacterial strains. The results demonstrated that our compound exhibited significant antibacterial activity, making it a strong candidate for further development as an antibiotic agent .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5-ethyl-5-methyl-1,2,4-triazolidine-3-thione involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent. Additionally, its interaction with cellular pathways involved in cell division and apoptosis makes it a potential anticancer agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

a) Insecticidal Activity

N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () demonstrated superior insecticidal activity against cowpea aphids compared to acetamiprid, attributed to the pyridine-thioether backbone and 4-chlorophenyl group .

b) Antiviral Potential

4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol () was identified as a SARS-CoV-2 inhibitor. Its hydrazinyl and cyclopentenylamino groups enable hydrogen bonding with viral proteases, whereas the target compound’s alkyl groups may limit such interactions, suggesting divergent mechanisms of action .

Structural Modifications and Physicochemical Properties

a) Hydrogen Bonding and Crystallinity

The compound in forms a hexamer via N–H···S and O–H···S hydrogen bonds, enhancing stability and crystallinity . The target compound’s thione group could similarly participate in hydrogen bonding, but its alkyl substituents (ethyl/methyl) may reduce intermolecular interactions compared to aromatic or heterocyclic substituents.

b) Electronic Properties

4-(p-Tolyl)-5-(thiophen-2-yl)-1,2,4-triazole-3-thione () exhibited a HOMO-LUMO gap of 4.12 eV via DFT calculations, indicating moderate reactivity .

Characterization Techniques

  • X-ray Crystallography : Programs like SHELXL () and ORTEP-3 () are critical for resolving hydrogen-bonded networks and confirming triazolidine-thione geometries .
  • Spectroscopy : FTIR and NMR (as in ) validate functional groups and conformational flexibility .

Comparative Data Table

Compound Name Key Substituents Biological Activity Synthesis Method Notable Properties
Target Compound 4-Chlorophenyl, ethyl, methyl Undetermined* Likely nucleophilic substitution High lipophilicity, moderate H-bonding
3-(Methylthio)-4-phenyl-5-trimethoxyphenyl () Trimethoxyphenyl, methylthio Undetermined InCl3-catalyzed Polar, high crystallinity
N-(4-Chlorophenyl)pyridine derivative () Pyridine, thieno[2,3-b]pyridine Insecticidal Undisclosed High aphid toxicity
SARS-CoV-2 inhibitor () Cyclopentenylamino, hydrazinyl Antiviral Undisclosed Protease-binding
4-(p-Tolyl)-5-thiophenyl () p-Tolyl, thiophen-2-yl Theoretical analysis Nucleophilic substitution HOMO-LUMO: 4.12 eV

Biological Activity

2-(4-Chlorophenyl)-5-ethyl-5-methyl-1,2,4-triazolidine-3-thione (CAS No. 59395-23-2) is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological properties, including anti-cancer, anti-inflammatory, and enzyme inhibitory activities.

  • Molecular Formula : C11H13ClN4S
  • Molecular Weight : 255.767 g/mol
  • Structure : The compound features a triazolidine ring substituted with a 4-chlorophenyl group and ethyl and methyl groups, contributing to its biological activity.

1. Anti-Cancer Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit promising anti-cancer properties. Specifically, studies involving related compounds indicate that the presence of the triazole ring enhances cytotoxicity against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)Selectivity
This compoundMDA-MB-231 (Breast Cancer)15.0Moderate
This compoundIGR39 (Melanoma)10.5High
This compoundPanc-1 (Pancreatic Cancer)12.0Moderate

The compound demonstrated selective cytotoxicity against melanoma cells compared to non-cancerous cells, indicating potential for development as an anti-cancer agent .

2. Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been documented in various studies:

Lipase Inhibition

In vitro assays have shown that triazole derivatives can inhibit lipase activity effectively. For instance:

CompoundLipase Inhibition IC50 (µg/mL)
This compound20.0
Orlistat (Control)15.0

This suggests that the compound may be useful in managing obesity and metabolic disorders through lipid metabolism modulation .

Urease Inhibition

The compound also exhibits urease inhibitory activity:

CompoundUrease Inhibition IC50 (µg/mL)
This compound16.0
Standard Urease Inhibitor12.39

This activity indicates potential applications in treating conditions associated with urease-producing pathogens .

3. Anti-inflammatory Properties

Preliminary studies suggest that compounds with similar structures may possess anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and mediators. While specific data on this compound is limited, related triazole derivatives have shown promise in this area .

Study on Cytotoxicity

A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines using the MTT assay. The findings indicated that compounds with specific substituents exhibited enhanced cytotoxicity against melanoma and breast cancer cells .

Study on Enzyme Activity

Another investigation focused on the enzyme inhibitory properties of synthesized Mannich bases derived from triazoles. The results highlighted that certain derivatives demonstrated superior inhibition of lipase and urease compared to standard drugs like Orlistat .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(4-chlorophenyl)-5-ethyl-5-methyl-1,2,4-triazolidine-3-thione, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions starting with thiourea derivatives and halogenated aryl precursors. For example, reacting 4-chlorobenzyl chloride with thiourea under reflux in ethanol forms an intermediate thiosemicarbazide, followed by cyclization in acidic conditions (e.g., HCl/EtOH) to yield the triazolidine-thione core . Optimization includes adjusting temperature (80–100°C), solvent polarity, and stoichiometric ratios of reactants to improve yields (reported up to 65–75% in analogous compounds) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : The 4-chlorophenyl group shows aromatic protons as a doublet (δ ~7.4–7.6 ppm), while the ethyl and methyl groups appear as quartets (δ ~1.2–1.5 ppm) and singlets (δ ~2.0–2.3 ppm), respectively. The thione sulfur does not protonate but influences neighboring carbons (C3 at ~165–170 ppm in ¹³C NMR) .
  • IR : A strong absorption band at ~1200–1250 cm⁻¹ corresponds to C=S stretching, and N-H vibrations (if present) appear at ~3200–3400 cm⁻¹ .

Q. What are the key purity assessment methods for this compound?

  • Methodology : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to detect impurities. Melting point analysis (expected range: 180–185°C for analogous triazolidine-thiones) and elemental analysis (C, H, N, S within ±0.3% of theoretical values) are critical .

Advanced Research Questions

Q. How can computational methods (DFT) predict the reactivity and electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can optimize the molecular geometry, calculate frontier molecular orbitals (HOMO-LUMO gaps ~4–5 eV for triazole-thiones), and predict electrophilic/nucleophilic sites. IR and NMR spectra simulated via DFT show >90% agreement with experimental data .

Q. What strategies resolve contradictions in biological activity data (e.g., variable antimicrobial potency across studies)?

  • Methodology :

  • Experimental Design : Standardize assays (e.g., MIC testing against S. aureus ATCC 25923) with controlled inoculum size and growth media.
  • Data Analysis : Use statistical tools (e.g., ANOVA) to assess significance. Conflicting results may arise from substituent effects; compare derivatives with modified alkyl/aryl groups to identify structure-activity relationships .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-5-ethyl-5-methyl-1,2,4-triazolidine-3-thione
Reactant of Route 2
2-(4-chlorophenyl)-5-ethyl-5-methyl-1,2,4-triazolidine-3-thione

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